Octahydroindolizin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

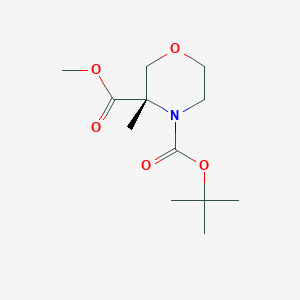

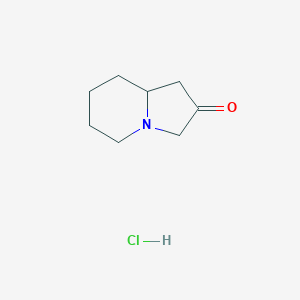

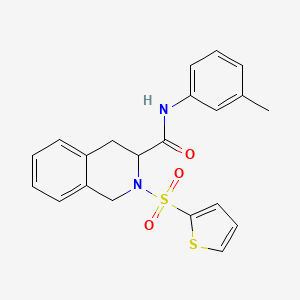

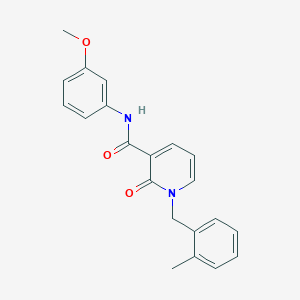

The molecular structure of Octahydroindolizin-2-one hydrochloride is represented by the Inchi Code1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9 (7)6-8;/h7H,1-6H2;1H . The molecular weight is 175.66 . Physical And Chemical Properties Analysis

Octahydroindolizin-2-one hydrochloride is a powder . It has a molecular weight of 175.66 . The storage temperature is room temperature .Applications De Recherche Scientifique

Asymmetric Synthesis

- Octahydroindolizin-2-one hydrochloride has been utilized in asymmetric syntheses of various compounds. For instance, the conjugate addition of an enantiopure lithium amide to a ζ-hydroxy-α,β-unsaturated ester followed by a one-pot ring-closure/N-debenzylation protocol was used in the asymmetric syntheses of specific compounds, highlighting the versatility of octahydroindolizin-2-one hydrochloride in such processes (Davies et al., 2011).

Stereocontrolled Synthesis

- This compound plays a role in the stereocontrolled synthesis of various derivatives. For example, stereocontrolled one-step syntheses of octahydroindolizine derivatives from α,β-unsaturated enamide esters under specific conditions show the compound's utility in facilitating precise chemical reactions (Ihara et al., 1987).

Inhibitory Effects on Glycosidase Enzymes

- Polyhydroxy derivatives of octahydroindolizine, isolated from plants and microorganisms, have shown potent and specific inhibitory effects on glycosidase enzymes. This application is significant in agricultural and medical research areas (Fellows, 1986).

Organocatalytic Syntheses

- Octahydroindolizin-2-one hydrochloride is also involved in organocatalytic syntheses. An enantioselective organocatalytic synthesis of this compound's core structures starting from glycine esters exemplifies its application in creating complex molecular structures (Wang et al., 2009).

Homochiral Synthesis in Pharmaceutical Industry

- The homochiral synthesis of octahydro-5,5-dimethylindolizin-7-amine and octahydro-5,5-dimethylindolizin-7-ol, which have applications in the pharmaceutical industry, uses octahydroindolizin-2-one hydrochloride. This demonstrates its role in producing stereochemically complex pharmaceutical compounds (Zhang et al., 2017).

Structural and Spectroscopic Analysis

- Octahydroindolizin-2-one hydrochloride is also crucial in structural and spectroscopic analysis. For instance, its use in the structural elucidation of various compounds through NMR spectroscopy highlights its importance in analytical chemistry (Sonnet et al., 1979).

Anti-Inflammatory Properties

- Some derivatives of octahydroindolizine have shown anti-inflammatory properties, which could be significant in developing new therapeutic agents (Hu et al., 2020).

Safety And Hazards

The safety information for Octahydroindolizin-2-one hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9(7)6-8;/h7H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHYXGOEWRPFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(=O)CC2C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydroindolizin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)

![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2378755.png)

![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)

![2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2378772.png)